molecular formula C11H19F3N2O5 B6360538 D-Ala-D-Leu-OH TFA CAS No. 1820579-48-3

D-Ala-D-Leu-OH TFA

Cat. No.: B6360538
CAS No.: 1820579-48-3
M. Wt: 316.27 g/mol
InChI Key: WNPZWVQFOYTDAF-ZJLYAJKPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Alanyl-D-leucine trifluoroacetate is a synthetic peptide compound. It is composed of two amino acids, D-alanine and D-leucine, linked together and combined with trifluoroacetic acid. This compound is primarily used in scientific research, particularly in the fields of proteomics and peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

D-Alanyl-D-leucine trifluoroacetate is synthesized using solid-phase peptide synthesis. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) as protecting groups for the amino acids. The synthesis is carried out in an organic solvent, and the peptide is cleaved from the resin using trifluoroacetic acid .

Industrial Production Methods

In industrial settings, the synthesis of D-Alanyl-D-leucine trifluoroacetate follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The use of environmentally friendly solvents and reagents is also being explored to reduce the environmental impact of peptide synthesis .

Chemical Reactions Analysis

Types of Reactions

D-Alanyl-D-leucine trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of aldehydes or ketones, while reduction may produce alcohols .

Scientific Research Applications

D-Alanyl-D-leucine trifluoroacetate is widely used in scientific research due to its stability and versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of D-Alanyl-D-leucine trifluoroacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-Alanyl-D-leucine trifluoroacetate is unique due to its specific stereochemistry, which can result in different biological activities compared to its L-amino acid counterparts. This makes it a valuable tool in research for studying the effects of stereochemistry on peptide function .

Properties

IUPAC Name

(2R)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3.C2HF3O2/c1-5(2)4-7(9(13)14)11-8(12)6(3)10;3-2(4,5)1(6)7/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14);(H,6,7)/t6-,7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPZWVQFOYTDAF-ZJLYAJKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N[C@H](CC(C)C)C(=O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.